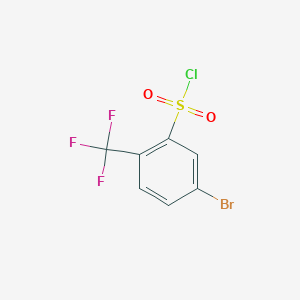
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
The compound 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including bromination, carboxylation, and chlorination . For instance, 3,5-bis(trifluoromethyl)benzoyl chloride is synthesized from 1,3-bis(trifluoromethyl)benzene with a total yield of 61.7% . The synthesis process is sensitive to reaction conditions such as the amount of sulfuric acid and reaction temperature during bromination, as well as the amount of dimethyl sulfoxide and temperature during chlorination . These insights suggest that the synthesis of this compound would similarly require careful optimization of reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been studied using Density Functional Theory (DFT) . For example, P-bromobenzene sulfonyl chloride's structure and vibrational modes were analyzed using FTIR and FT-Raman spectroscopy, supported by DFT calculations . Similarly, the molecular structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide was obtained using DFT . These studies provide a foundation for understanding the molecular structure of this compound, which would likely exhibit similar vibrational characteristics due to the presence of the bromo and sulfonyl functional groups.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For instance, bromoethyl sulfonium trifluoromethanesulfonate acts as an efficient annulation reagent for the formation of heterocycles . The electropositivity of the sulfonium group and the acidity of hydrogen atoms on the carbon atom bound to sulfur are key factors in its reactivity . This suggests that the bromo and sulfonyl groups in this compound would also influence its reactivity, potentially making it a useful reagent in similar annulation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses. The charge density, electrostatic potential, and topological atomic charges of bromoethyl sulfonium trifluoromethanesulfonate were determined to understand its chemical reactivity . The molecular electrostatic potential and natural bond orbital analysis of P-bromobenzene sulfonyl chloride provided insights into its stability and charge delocalization . These studies indicate that this compound would exhibit distinct electrostatic potential sites that could be crucial for its reactivity and stability.
Applications De Recherche Scientifique
Synthesis of Sulfonyl Halides
A study on the synthesis of sulfonyl halides using sodium hypochlorite pentahydrate (NaOCl•5H2O) crystals explored the reaction with disulfides or thiols, producing sulfonyl chlorides with enhanced yields under specific conditions. This method has relevance for synthesizing compounds including 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride, demonstrating its utility in generating sulfonyl chlorides from various substrates (Kirihara et al., 2022).
Application in Organic Synthesis
The synthesis and biological activity of 5–bromo–2-chloropyrimidin-4-amine derivatives, achieved through nucleophilic substitution reactions with various sulfonyl and acid chlorides, highlight the versatility of sulfonyl chloride intermediates in producing compounds with significant antimicrobial activity. This underscores the role of this compound in synthesizing biologically active molecules (Ranganatha et al., 2018).
Advances in Heterocyclic Chemistry
The development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), for regioselective synthesis of 5-sulfonylfluoro isoxazoles, through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, represents innovative applications in heterocyclic chemistry. These advances facilitate the synthesis of functionalized isoxazoles, showcasing the potential of sulfonyl chloride derivatives in complex molecular constructions (Leng & Qin, 2018).
Anticancer Research
Synthesis of Anticancer Compounds
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, through a modified Schotten-Baumann reaction, and its demonstrated anticarcinogenic activity against HL-60 and BEL-7402 cancer cells illustrate the direct application of sulfonyl chloride derivatives in creating effective anticancer agents. This work underscores the compound's potential in therapeutic applications (Miao, Yan, & Zhao, 2010).
Safety and Hazards
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation . It should not be inhaled and contact with skin, hair, or eyes should be avoided . Contaminated clothing should be removed and washed before reuse . In case of ingestion, the mouth should be rinsed and vomiting should not be induced .
Mécanisme D'action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in organic synthesis reactions . They can react with various nucleophiles, including amines, alcohols, and carboxylic acids, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .
Mode of Action
The mode of action of 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reaction with nucleophiles. The sulfonyl chloride group (-SO2Cl) is highly reactive due to the good leaving group (Cl-) and the strong electrophilic sulfur center . When a nucleophile attacks the sulfur atom, it displaces the chloride ion, leading to the formation of a new bond .
Biochemical Pathways
The compound’s reactivity suggests it could participate in various organic synthesis reactions, potentially affecting a wide range of biochemical pathways depending on the specific nucleophiles it encounters .
Result of Action
The result of the action of this compound is the formation of new compounds through its reaction with nucleophiles . The exact molecular and cellular effects would depend on the specific nucleophiles it reacts with and the context of the reaction.
Propriétés
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBLOYYPXCFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856572 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375065-87-4 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



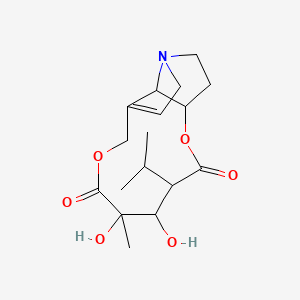
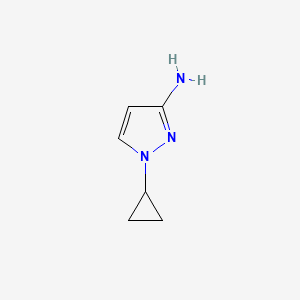


![[1,1':3',1''-Terphenyl]-4,4''-diol](/img/structure/B3032208.png)
![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)
![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)
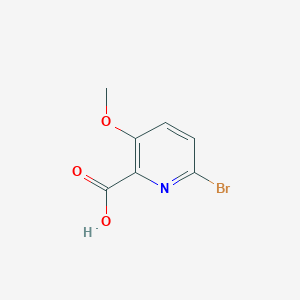

![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)
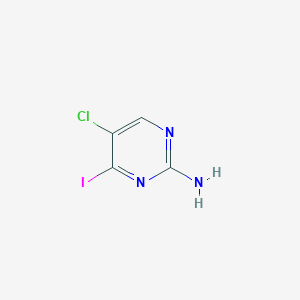
![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)